molecular formula C10H13NO2 B1267378 N-benzyl-beta-alanine CAS No. 5426-62-0

N-benzyl-beta-alanine

Cat. No. B1267378
CAS RN: 5426-62-0
M. Wt: 179.22 g/mol
InChI Key: QRDUQWYMGXZIKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-beta-alanine and related beta-amino acids involves several methods, including asymmetric synthesis techniques and metathesis reactions. These methods aim to achieve high yields and stereoselectivity. For example, recent advances in the asymmetric synthesis of α-(trifluoromethyl)-containing α-amino acids highlight the development of new methods for the enantioselective synthesis of such compounds, emphasizing the importance of phenylglycinol-derived chiral auxiliaries for achieving medium to high levels of stereocontrol (Aceña, Sorochinsky, & Soloshonok, 2012). Additionally, metathesis reactions have been utilized for the synthesis and transformations of functionalized β-amino acid derivatives, showcasing the versatility and efficiency of these reactions in accessing alicyclic β-amino acids and other densely functionalized derivatives (Kiss, Kardos, Vass, & Fülöp, 2018).

Molecular Structure Analysis

The molecular structure of N-benzyl-beta-alanine is characterized by the presence of a benzyl group attached to the nitrogen atom of beta-alanine, influencing its chemical reactivity and properties. The spatial arrangement and electronic environment of the benzyl group play crucial roles in the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

N-benzyl-beta-alanine participates in various chemical reactions, including those involving its amino and carboxyl functional groups. It can undergo reactions typical of amino acids, such as peptide bond formation and transformations mediated by its benzyl group. The presence of the benzyl moiety may also impart unique reactivity patterns, enabling its use in specialized chemical syntheses.

Physical Properties Analysis

The physical properties of N-benzyl-beta-alanine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. The benzyl group contributes to the compound's hydrophobic character, affecting its solubility in different solvents and its phase behavior.

Chemical Properties Analysis

N-benzyl-beta-alanine's chemical properties are defined by its functional groups and the steric and electronic effects of the benzyl group. These properties determine its acidity, basicity, and reactivity in nucleophilic and electrophilic reactions. The compound's behavior in chemical syntheses and its interactions with other molecules are thus significantly influenced by these characteristics.

For more insights into the synthesis, molecular structure, and properties of N-benzyl-beta-alanine and related compounds, the following references provide valuable information: (Aceña et al., 2012), (Kiss et al., 2018).

Scientific Research Applications

Field

The specific scientific field is Chemistry , particularly in the area of synthesis of multifunctional targets .

Application

N-benzyl-beta-alanine is used as a protecting group in the synthesis of multifunctional targets . Protecting groups play a pivotal role in the synthesis of these targets, and primary amines are unique because they can accommodate two such groups .

Method of Application

The method of application involves the conversion of an amino function to tert-butyl carbamate, resulting in a so-called Boc-derivative . This Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

Results or Outcomes

The results of using N-benzyl-beta-alanine as a protecting group have been successful, with Boc-protection playing a pivotal role in the synthesis of multifunctional targets . It has been ranked as "one of the most commonly used protective groups for amines" .

Use in Biotechnology

Field

The specific scientific field is Biotechnology .

Application

In addition to their physiological roles, β-alanine and its derivatives, including N-benzyl-beta-alanine, are widely used in medicine, feed, food, environmental applications, and other industries . In the field of medicine, it is mainly used for synthesizing pantothenic acid and calcium pantothenate .

Method of Application

The method of application is not specified in the source .

Results or Outcomes

The outcomes of using N-benzyl-beta-alanine in biotechnological production have been beneficial, particularly in the field of medicine where it is used for synthesizing pantothenic acid and calcium pantothenate .

Safety And Hazards

Some people have reported tingling of the skin after taking large doses of beta-alanine . Beta-alanine may interact with some heart medications and with drugs for erectile dysfunction . Its safety has not been established for children, people with particular diseases or conditions, or for women who are pregnant or breastfeeding .

Future Directions

There is a growing body of evidence showing that beta-alanine supplement has a significant role in mental health mediating increase of the cell carnosine and brain-derived neurotrophic factor (BDNF) content . Thus, it seems that beta-alanine via BDNF and carnosine mechanisms may improve brain health and cognitive function over the entire human lifespan .

properties

IUPAC Name

3-(benzylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10(13)6-7-11-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDUQWYMGXZIKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969268
Record name N-Benzyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-beta-alanine

CAS RN

5426-62-0
Record name N-Benzyl-.beta.-alanine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14302
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzyl-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ten grams of β-alanine ethyl ester hydrochloride and 9 g of benzaldehyde were added to 100 mL of toluene and heated and refluxed using a Dean-Stark trap. After heating and stirring for three hours, the product was cooled in air, and the reaction system was concentrated under reduced pressure. 200 mL of ethanol were added to the resulting residue, and 5 g of sodium borohydride were added while stirring under freezing conditions. After stirring over a period of one night, hydrochloric acid was added and the pH was brought to 2 or less. After filtering, the product was concentrated under reduced pressure, the resulting residue was dissolved in 200 mL THF-water, and 2 g of sodium hydroxide were added. After stirring for six hours at room temperature, the product was neutralized with Amberlite IR120B[H] and filtered, and the filtrate was concentrated under reduced pressure. The resulting residue was recrystallized to obtain 8.2 g f the desired product (yield of 70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Galletti, F Funiciello, R Soldati… - Advanced Synthesis & …, 2015 - Wiley Online Library
… Two substrates were tested, the N-benzylvaline methyl ester 9 and the N-benzyl beta-alanine ethyl ester 10. Notwithstanding a total conversion of the starting material, products were …
Number of citations: 53 onlinelibrary.wiley.com
AW Czarnik, AW Czarnik - 2001 - Wiley Online Library
All organic chemists have a working knowledge of the book series Organic Synthesis (OS). This project began at my alma mater, the University of Illinois, under the directionship of …
Number of citations: 58 onlinelibrary.wiley.com
STJ Droge, KU Goss - researchgate.net
Parameter n F is the Freundlich exponent in the equation CS= KF∙ C aq nF, which in logarithmic terms becomes LogC S= n F∙ LogC aq+ logK F. The horizontal line represents an …
Number of citations: 0 www.researchgate.net

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